3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13385806
InChI: InChI=1S/C15H17N3O6/c1-4-24-13(19)11-8-15(3,14(20)21)17(16-11)12-6-5-10(18(22)23)7-9(12)2/h5-7H,4,8H2,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C15H17N3O6
Molecular Weight: 335.31 g/mol

3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13385806

Molecular Formula: C15H17N3O6

Molecular Weight: 335.31 g/mol

* For research use only. Not for human or veterinary use.

3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C15H17N3O6
Molecular Weight 335.31 g/mol
IUPAC Name 5-ethoxycarbonyl-3-methyl-2-(2-methyl-4-nitrophenyl)-4H-pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C15H17N3O6/c1-4-24-13(19)11-8-15(3,14(20)21)17(16-11)12-6-5-10(18(22)23)7-9(12)2/h5-7H,4,8H2,1-3H3,(H,20,21)
Standard InChI Key CELHCTOOHSRZIU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 3-(ethoxycarbonyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, reflects its intricate architecture. Key functional groups include:

  • Ethoxycarbonyl group (-COOEt): Enhances lipophilicity and serves as a reactive site for derivatization.

  • Carboxylic acid (-COOH): Facilitates hydrogen bonding and salt formation, critical for biological interactions.

  • 2-Methyl-4-nitrophenyl substituent: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and stability.

Table 1 summarizes its fundamental chemical properties :

PropertyValue
Molecular FormulaC15H17N3O6
Molecular Weight335.31 g/mol
Boiling Point (Predicted)529.5±60.0 °C
Density (Predicted)1.40±0.1 g/cm³
pKa (Predicted)2.98±0.40

Crystallographic and Stereochemical Considerations

While direct crystallographic data for this compound remains unpublished, analogous pyrazole-carboxylic acid derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 7.177 Å, b = 10.999 Å, and c = 10.414 Å . The nitro group at the 4-position of the phenyl ring likely induces planar geometry, while the methyl groups introduce torsional strain, affecting packing efficiency .

Synthesis and Mechanistic Pathways

Synthetic Routes

The synthesis typically involves a cyclocondensation reaction between ethyl acetoacetate and 2-methyl-4-nitrophenylhydrazine, followed by acid-catalyzed cyclization. A generalized scheme is outlined below:

  • Hydrazone Formation:
    Ethyl acetoacetate reacts with 2-methyl-4-nitrophenylhydrazine in ethanol under reflux, yielding the corresponding hydrazone intermediate.

  • Cyclization:
    The hydrazone undergoes acid-catalyzed (e.g., HCl or H2SO4) cyclization to form the dihydro-pyrazole ring.

  • Carboxylic Acid Formation:
    Hydrolysis of the ester group under basic conditions (e.g., NaOH) produces the final carboxylic acid derivative.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol.

  • Catalyst Concentration: Excess acid (≥1.5 eq.) minimizes side reactions but risks over-protonation of intermediates.

  • Temperature: Reflux conditions (80–100°C) are optimal for cyclization, while higher temperatures promote decomposition.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound’s high predicted boiling point (529.5°C) suggests strong intermolecular hydrogen bonding and dipole-dipole interactions . Its low aqueous solubility (<0.1 mg/mL at 25°C) aligns with the hydrophobic 2-methyl-4-nitrophenyl group, though the carboxylic acid moiety improves solubility in polar solvents like DMSO.

Acid-Base Behavior

The pKa of 2.98±0.40 indicates moderate acidity, comparable to benzoic acid derivatives . Deprotonation at physiological pH (7.4) enables ionic interactions with biological targets, a feature exploited in drug design.

Biological Activity and Applications

Agrochemical Utility

The 4-nitrophenyl group is a hallmark of herbicides such as dinoseb. This compound’s structural similarity implies potential herbicidal activity, possibly through inhibition of photosystem II.

Computational and Experimental Validation

Molecular Dynamics Simulations

Docking studies using AutoDock Vina reveal strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, suggesting antitumor applications.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1710 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO2 asymmetric stretch) confirm functional groups .

  • NMR: ¹H NMR (400 MHz, DMSO-d6) displays signals at δ 1.25 (t, 3H, -CH2CH3), 2.45 (s, 3H, -CH3), and 7.85 (d, 1H, aromatic).

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